molecular formula C13H16N4O B2938782 3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane CAS No. 2202505-19-7

3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane

Cat. No.: B2938782
CAS No.: 2202505-19-7
M. Wt: 244.298
InChI Key: WESIKWRNHSRKNG-UHFFFAOYSA-N
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Description

3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane is a bicyclic heterocyclic compound featuring an imidazo[1,2-b]pyridazine moiety linked via an oxygen atom to a rigid 1-azabicyclo[2.2.2]octane scaffold.

Properties

IUPAC Name

6-(1-azabicyclo[2.2.2]octan-3-yloxy)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-2-13(15-17-8-5-14-12(1)17)18-11-9-16-6-3-10(11)4-7-16/h1-2,5,8,10-11H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESIKWRNHSRKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane typically involves multi-step organic reactions. One common method includes the use of La(OTf)3-catalyzed one-pot synthesis, which involves the assembly of pyrazole carbaldehydes, 2-aminoazines, and isonitriles . This method is advantageous due to its efficiency, low catalyst loading, and short reaction time.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Substitution Reactions

The imidazo[1,2-b]pyridazine moiety enables nucleophilic aromatic substitution (NAS) at electron-deficient positions. The bicyclo[2.2.2]octane system’s rigidity influences steric outcomes .

Reaction Type Conditions Outcome
Halogenation NBS (N-bromosuccinimide), DMF, 80°CBromination at the 2-position of imidazo[1,2-b]pyridazine.
Alkoxylation KOtBu, THF, 0°C → rtMethoxy substitution at the pyridazine ring’s 5-position.
Amination Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxaneCoupling with aryl amines at the bicyclo[2.2.2]octane bridgehead .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives .

Coupling Type Catalyst System Yield Application
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH72–85%Biaryl formation for kinase inhibitor synthesis .
Buchwald-Hartwig Pd₂(dba)₃, BINAP, NaOtBu68%Introduction of secondary amines .

Functionalization of the Azabicyclo Core

The 1-azabicyclo[2.2.2]octane group undergoes alkylation and acylation at the bridgehead nitrogen .

Reaction Reagents Product
N-Alkylation CH₃I, K₂CO₃, DMFQuaternary ammonium salt with enhanced solubility .
N-Acylation Acetyl chloride, Et₃N, CH₂Cl₂Acetamide derivative for receptor-binding studies .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the bicyclo[2.2.2]octane framework remains stable, but the imidazo[1,2-b]pyridazine ring can undergo degradation .

Condition Outcome
H₂SO₄ (conc.), 100°C Partial cleavage of the pyridazine ring, yielding amino-substituted byproducts.
NaOH (aq.), reflux Hydrolysis of the ether linkage, forming imidazole-diol intermediates .

Electrophilic Aromatic Substitution (EAS)

Limited EAS reactivity is observed due to the electron-withdrawing nature of the fused rings. Nitration occurs under harsh conditions:

Reagent Position Yield
HNO₃/H₂SO₄, 0°C3-position45%

Scientific Research Applications

3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. For instance, it acts as a VEGFR2 kinase inhibitor by binding to the hinge region of the kinase, thereby inhibiting its activity. This inhibition can lead to reduced tumor angiogenesis and growth . Additionally, it may interact with other signaling pathways, such as the PI3K-Akt-mTOR pathway, which is crucial in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s distinct bicyclo[2.2.2]octane system differentiates it from other imidazo[1,2-b]pyridazine derivatives. Below is a comparative analysis based on available

Compound Name Molecular Formula Molecular Weight H-Bond Acceptors Rotatable Bonds XlogP Topological Polar Surface Area (Ų)
3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane (hypothesized) ~C₁₄H₁₆N₄O¹ ~272.3 4 2 ~1.5 ~60
N-[3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-N'-phenylurea (5a) C₁₉H₁₄N₄O₂ 330.34 4 4 3.2 83.9
N-[3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) C₂₀H₁₃F₃N₄O₂ 422.34 5 5 3.8 83.9
1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine C₁₁H₁₃N₃ 199.25 3 1 1.3 33.4

Key Observations:

  • Rigidity vs. Flexibility: The azabicyclo[2.2.2]octane core reduces rotatable bonds (estimated 2 vs.
  • Lipophilicity : The main compound’s predicted XlogP (~1.5) is lower than 5a (3.2) and 6b (3.8), suggesting improved aqueous solubility, which is advantageous for bioavailability.
  • Polar Surface Area : The bicyclic derivative’s higher topological polar surface area (~60 Ų vs. 33.4 Ų in pyrrolidine analog ) may improve solubility but reduce membrane permeability.

Biological Activity

3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane is a novel compound that belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities. The molecular formula of this compound is C13H16N4OC_{13}H_{16}N_{4}O with a molecular weight of approximately 244.29 g/mol . This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • SMILES Notation : C1CN2CCC1C(C2)Oc1ccc2n(n1)ccn2
  • Molecular Weight : 244.2923 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 5

Biological Activity Overview

Research has indicated that compounds containing imidazo and pyridazine moieties often exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have shown that imidazo[1,2-a]pyridine derivatives possess potent anticancer properties through various mechanisms, such as inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Properties : Compounds similar to this compound have demonstrated antibacterial and antifungal activities against a range of pathogens .
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with Cellular Pathways : The compound may modulate various signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated that imidazo derivatives significantly inhibited the growth of various cancer cell lines, including breast and lung cancer .
Antimicrobial ScreeningIdentified potent antibacterial activity against Mycobacterium species with MIC values indicating effectiveness comparable to standard antibiotics .
Anti-inflammatory ResearchShowed that imidazo derivatives could inhibit LPS-induced production of nitric oxide and TNF-α in vitro .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane, and how can reaction conditions be optimized?

  • Answer : Synthesis involves condensation of imidazo[1,2-b]pyridazin-6-ol derivatives with activated bicyclic intermediates. Key strategies include:

  • Solvent/Catalyst Optimization : Acetic anhydride is effective for cyclization and dehydration, achieving yields >85% for analogous pyridazin-3-one derivatives ().

  • Microwave-Assisted Synthesis : Reduces reaction time compared to traditional reflux, as demonstrated for imidazo[1,2-a]pyrimidines ().

  • Stoichiometric Control : Balancing molar ratios of imidazole precursors and bicyclic intermediates minimizes side products.

    MethodConditionsYield (%)Reference
    Acetic anhydride reflux120°C, 6 hours85–90
    Microwave irradiation150°C, 30 minutes78–82

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For imidazo-pyridazine analogs, coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz}) confirm aromatic proton arrangements ().
  • X-Ray Crystallography : Resolves stereochemistry of the azabicyclo[2.2.2]octane core. Similar compounds required single-crystal diffraction with Rint<0.05R_{\text{int}} < 0.05 for unambiguous assignment ().
  • HR-MS (ESI) : Validates molecular weight (±2 ppm accuracy), as used for quinazoline derivatives ().

Advanced Research Questions

Q. How can computational models predict the compound’s interactions with biological targets, such as kinase enzymes?

  • Answer :

  • Molecular Docking : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR) using software like AutoDock Vina. achieved docking scores <−8.0 kcal/mol for imidazo-pyridin-quinazoline analogs.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories. Root-mean-square deviation (RMSD) <2.0 Å indicates stable ligand-receptor complexes.
  • In Vitro Validation : Validate predictions with kinase inhibition assays (IC50_{50} values) and correlate with computational data ().

Q. What experimental approaches are used to evaluate the environmental fate of this compound?

  • Answer :

  • Biodegradation Studies : Use OECD 301F tests to measure aerobic degradation in soil/water systems. Monitor via HPLC-MS for parent compound and transformation products ().
  • Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) and identify photodegradants using LC-QTOF-MS.
  • Ecotoxicity Assays : Assess effects on Daphnia magna (48-hour LC50_{50}) and algal growth inhibition (72-hour EC50_{50}) ().

Q. How do structural modifications to the imidazo-pyridazine moiety influence pharmacological activity?

  • Answer :

  • SAR Studies : Replace the 6-oxy group with methyl, amino, or halogens and test in cytotoxicity assays (e.g., MTT against HeLa cells). For example:

  • Methoxy substitution : Reduced IC50_{50} by 40% in imidazo[1,2-a]pyrimidines ().

  • Bioisosteric Replacement : Substitute the bicyclo[2.2.2]octane with adamantane and compare bioavailability via logP measurements ().

    ModificationBiological Activity (IC50_{50})logP ChangeReference
    6-OCH3_312.5 μM (HeLa)+0.3
    Adamantane substitution8.7 μM (MCF-7)−0.5

Methodological Considerations

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Answer :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays). For example, discrepancies in kinase inhibition (cell-free IC50_{50} vs. cell-based GI50_{50}) may reflect membrane permeability issues ().
  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends. For imidazo derivatives, >60% show <10 μM activity in antiproliferative assays ().

Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be optimized for this compound?

  • Answer :

  • Prodrug Design : Introduce ester groups at the 1-azabicyclo oxygen to enhance oral absorption. Hydrolysis in plasma regenerates the active form.
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2_{1/2} >60 minutes desirable) ().
  • Pharmacokinetic Modeling : Use compartmental models to predict Cmax_{\text{max}} and AUC024_{0-24} from in vitro ADME data.

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